Methyltetrazine-amino-PEG9-CH2CH2NHBoc

Description

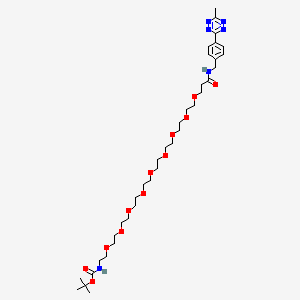

Structure

2D Structure

Properties

Molecular Formula |

C36H60N6O12 |

|---|---|

Molecular Weight |

768.9 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C36H60N6O12/c1-30-39-41-34(42-40-30)32-7-5-31(6-8-32)29-38-33(43)9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-28-26-52-24-22-50-20-18-48-16-14-46-12-10-37-35(44)54-36(2,3)4/h5-8H,9-29H2,1-4H3,(H,37,44)(H,38,43) |

InChI Key |

JJFSQRLLCATIJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyltetrazine Amino Peg9 Ch2ch2nhboc

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of Methyltetrazine-amino-PEG9-CH2CH2NHBoc reveals a convergent synthetic strategy. The molecule can be disconnected into three primary building blocks. The key disconnections are the amide bond linking the methyltetrazine core to the PEG spacer and the amide or amine linkage between the PEG spacer and the protected ethylenediamine (B42938) moiety.

This analysis identifies the following key intermediates:

A functionalized methyltetrazine precursor: This is typically a methyltetrazine bearing a reactive group, such as a carboxylic acid or an activated ester, allowing for covalent attachment to the PEG linker.

A heterobifunctional PEG9 linker: This spacer molecule must have two distinct reactive ends, for example, an amine on one terminus and a carboxylic acid or alcohol on the other, to facilitate sequential coupling with the other intermediates.

A mono-Boc-protected ethylenediamine: This provides the terminal amine, which is masked by the tert-butyloxycarbonyl (Boc) group to prevent its reaction during the initial coupling steps. evitachem.com

Optimized Synthetic Routes for this compound

The synthesis of this compound is a multi-step process that relies on the robust preparation of its constituent parts and their efficient coupling. nih.gov The process generally involves the synthesis of a methyltetrazine derivative, the preparation of a functionalized PEG linker, and subsequent conjugation and protection steps. evitachem.com

The 1,2,4,5-tetrazine (B1199680) core is the central reactive group for bioorthogonal chemistry. nih.gov The classical Pinner synthesis, which involves the condensation of nitriles with hydrazine (B178648) followed by oxidation, is a foundational method, though it is often more suitable for aromatic tetrazines. nih.gov Modern methods have expanded the scope to include alkyl tetrazines with diverse functional groups. nih.govnih.gov

One-pot procedures have been developed to convert carboxylic esters into unsymmetrical 3-thiomethyltetrazines, which serve as versatile platforms for further derivatization. chemrxiv.org These intermediates can undergo palladium-catalyzed cross-coupling reactions to introduce various functionalities or catalytic thioether reduction to produce monosubstituted tetrazines. chemrxiv.org For the target molecule, a methyltetrazine precursor bearing a functional handle for conjugation, such as a carboxylic acid or an amine, is required. This can be achieved by starting with appropriately substituted nitriles or by post-synthesis modification of the tetrazine ring. nih.gov

| Precursor Type | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Aromatic Nitriles | Pinner Synthesis | Classic two-step method involving condensation with hydrazine and subsequent oxidation. | nih.gov |

| Carboxylic Esters | One-pot conversion via OBO orthoester intermediates | Yields versatile 3-thiomethyltetrazine intermediates suitable for further functionalization. | chemrxiv.org |

| gem-1,1-dihalo compounds | Reaction with hydrazine hydrate (B1144303) followed by oxidation | Allows for the synthesis of symmetrical 3,6-disubstituted tetrazines. | nih.gov |

| Diazo Compounds | Dimerization | An alternative route to the tetrazine core. | nih.gov |

Polyethylene (B3416737) glycol (PEG) linkers are incorporated into bioconjugates to enhance hydrophilicity and bioavailability. researchgate.net The synthesis of heterobifunctional PEG linkers, such as an amino-PEG9-carboxylic acid, is crucial for the directed assembly of the target molecule. This is often achieved through the ring-opening polymerization of ethylene (B1197577) oxide, initiated by a molecule containing a protected functional group. researchgate.netlabinsights.nl For instance, a dibenzyl-protected amine initiator can be used to produce an amino-PEG-alcohol, which can then be further modified. researchgate.net The terminal hydroxyl group can be oxidized to a carboxylic acid, while the protected amine can be deprotected for subsequent reactions. This provides precise control over the functionality at each end of the PEG chain. researchgate.net

| Functional Group | Reactive Partner | Resulting Linkage | Reference |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Amine (-NH2) | Amide | biochempeg.com |

| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide (requires coupling agent like EDC) | windows.net |

| Amine (-NH2) | Carboxylic Acid (-COOH) | Amide (requires coupling agent like EDC) | windows.net |

| Azide (-N3) | Alkyne | Triazole (via Click Chemistry) | researchgate.netbiochempeg.com |

| Aldehyde (-CHO) | Amine (-NH2) | Imine (reducible to a stable secondary amine) | biochempeg.com |

With the key intermediates in hand, the final molecule is assembled through sequential coupling reactions. A common strategy is to form an amide bond between the carboxylic acid group of a methyltetrazine precursor and the terminal amine of a heterobifunctional PEG linker (e.g., H2N-PEG9-COOH). This reaction is typically mediated by carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester, improving reaction efficiency. windows.net

The resulting product, Methyltetrazine-PEG9-COOH, is then coupled to mono-Boc-protected ethylenediamine. Again, an EDC/NHS-mediated reaction is used to form a stable amide bond between the terminal carboxylic acid of the PEG linker and the free amine of the protected ethylenediamine. windows.net The entire process requires careful purification at each step, often using chromatography, to isolate the desired product.

Chemo- and Regioselective Functionalization Post-Synthesis

The fully assembled this compound molecule is designed for further functionalization, primarily through its two distinct reactive sites: the methyltetrazine ring and the terminal amine, which is initially protected by a Boc group. evitachem.comconju-probe.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org Its primary role in the target molecule is to prevent the terminal amine from reacting during the amide bond formation steps of the synthesis. evitachem.com

The Boc group can be selectively removed under acidic conditions to liberate the primary amine for subsequent conjugation reactions. organic-chemistry.org This deprotection is typically achieved by treating the molecule with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent. nih.govresearchgate.net These conditions are chosen for their efficacy in cleaving the tert-butyl carbamate (B1207046) while leaving other functional groups, including the acid-sensitive tetrazine ring and the amide linkages, intact. researchgate.net The reaction is often rapid and high-yielding. nih.govresearchgate.net The resulting free amine can then be reacted with activated esters, carboxylic acids, or other electrophiles to attach the entire linker construct to a molecule of interest, such as a protein or a surface. windows.net

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM), room temperature | Common, effective, and yields a trifluoroacetate (B77799) salt. | nih.gov |

| Hydrogen Chloride (HCl) | HCl gas in an organic solvent (e.g., dioxane, methanol) | Provides the hydrochloride salt directly, often with high purity. | researchgate.net |

| Phosphoric Acid (H3PO4) | Aqueous H3PO4 | An environmentally benign and mild reagent for deprotection. | organic-chemistry.org |

| Thermal (Flow Chemistry) | Heating in a solvent like methanol (B129727) under continuous flow | Allows for deprotection without an acid catalyst; selectivity can be controlled by temperature. | nih.gov |

Introduction of Orthogonal Functionalities for Multivalent Systems

The structure of this compound serves as a versatile scaffold for the construction of multivalent systems, which are crucial for applications requiring simultaneous interaction with multiple biological targets. The key to this versatility lies in the presence of distinct chemical handles that can be selectively modified. The core molecule features a methyltetrazine group, which is highly reactive towards strained alkenes like trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) reaction. broadpharm.com This bioorthogonal reaction is exceptionally fast and specific, allowing for precise conjugation in complex biological environments. broadpharm.comnih.gov

The other end of the molecule contains a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, which can be removed under acidic conditions to reveal a primary amine. This primary amine can then be reacted with a wide array of electrophilic functional groups, such as NHS esters, carboxylic acids (in the presence of activators), and isothiocyanates, without interfering with the tetrazine moiety. broadpharm.com

This inherent orthogonality—the ability to perform distinct, non-interfering chemical reactions at different sites on the same molecule—is fundamental to creating multivalent constructs. Starting with the this compound backbone, chemists can introduce a second, third, or even fourth functionality. For instance, after deprotection of the Boc group, the resulting amine can be coupled with molecules bearing other bioorthogonal handles, such as azides, alkynes, or maleimides. axispharm.com This creates a heterobifunctional or multifunctional linker capable of participating in multiple, distinct "click" chemistry reactions.

The polyethylene glycol (PEG) spacer itself enhances the utility of the molecule by increasing aqueous solubility and providing a flexible linker that minimizes steric hindrance between the conjugated moieties. vectorlabs.com The ability to create derivatives with various functionalities allows for the assembly of complex architectures for applications in drug delivery, bio-imaging, and diagnostics.

Below is a table summarizing various orthogonal functionalities that can be incorporated by modifying the amine terminus of the parent compound or by using similarly structured PEG-tetrazine linkers.

| Functional Group | Reactive Partner(s) | Common Application |

| NHS Ester | Primary Amines (e.g., Lysine) | Protein Labeling, Surface Functionalization |

| Maleimide | Thiols (e.g., Cysteine) | Site-specific Protein Conjugation |

| Alkyne | Azides (CuAAC or SPAAC) | Click Chemistry Ligations |

| Azide | Alkynes, DBCO, BCN | Click Chemistry Ligations |

| Carboxylic Acid | Primary Amines (with activators) | Bioconjugation Building Block |

| Biotin | Avidin, Streptavidin | Affinity-based Labeling and Purification |

| DBCO | Azides (SPAAC) | Copper-free Click Chemistry |

This table illustrates examples of functional groups that can be combined with the tetrazine moiety on a PEG backbone to create multivalent systems for advanced bioconjugation strategies.

Scale-Up Considerations and Green Chemistry Approaches in Manufacturing

The transition from laboratory-scale synthesis to large-scale manufacturing of this compound presents several challenges related to process efficiency, cost, and environmental impact. Key considerations include the synthesis of the core tetrazine ring, the controlled polymerization or attachment of the PEG9 chain, and the multi-step functional group manipulations, including the final Boc protection.

Scale-Up Considerations:

Green Chemistry Approaches:

Adopting green chemistry principles is essential for sustainable manufacturing of complex molecules like this compound. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. unibo.it

Solvent Selection: A major source of waste in pharmaceutical and fine chemical manufacturing is solvent use. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of PEGylated tetrazines, this would involve replacing traditionally used but problematic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) with greener alternatives where possible. unibo.it The table below, based on solvent selection guides, categorizes solvents from a green chemistry perspective. unibo.it

| Solvent Category | Examples | Potential Application in Synthesis |

| Recommended | Water, Ethanol, Isopropanol, Ethyl Acetate | Aqueous reactions, extractions, less hazardous reaction media |

| Substitution Advisable | Acetonitrile, Toluene, Tetrahydrofuran (THF) | Common in organic synthesis, but alternatives should be sought |

| Unfavored/Banned | Dichloromethane (DCM), Chloroform, Benzene, Dimethylformamide (DMF) | Often used but have significant health or environmental hazards |

Process Intensification: Developing continuous flow processes instead of traditional batch reactions can offer significant advantages in safety, consistency, and efficiency. Continuous manufacturing can reduce reactor volumes, improve heat and mass transfer, and minimize the generation of waste. unibo.it

Catalysis: The use of efficient catalysts can reduce reaction times and temperatures, thereby saving energy. For instance, the development of Lewis-acid-promoted tetrazine synthesis allows for lower catalyst loadings and one-pot procedures, which simplifies the process and reduces waste from intermediate purification steps. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are high-yielding and generate minimal byproducts. One-pot and tandem reactions are particularly valuable in this regard.

By integrating these green chemistry principles, the manufacturing of this compound and related compounds can be made more sustainable and economically viable. rsc.org

Mechanistic and Kinetic Studies of Methyltetrazine Mediated Reactions

Quantitative Kinetic Analysis of Inverse-Electron-Demand Diels-Alder Reactions

The rate of the iEDDA reaction is determined by the [4+2] cycloaddition, which is the rate-determining step. nih.govnih.gov This is followed by a rapid retro-Diels-Alder reaction that releases a molecule of dinitrogen (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product. nih.gov The reaction's kinetics are typically studied under pseudo-first-order conditions by monitoring the disappearance of the tetrazine's characteristic visible absorbance (around 520-540 nm) in the presence of an excess of the dienophile. nih.govrsc.org

The kinetics follow a second-order rate law, and the rate constants (k₂) are exceptionally high, in some cases exceeding 10⁶ M⁻¹s⁻¹. nih.govthno.orgresearchgate.net This rapid reactivity allows for efficient conjugation at very low, micromolar concentrations, which is ideal for applications in complex biological systems. nih.gov

The structure of the dienophile, particularly the degree of ring strain, has a profound impact on the iEDDA reaction rate. nih.gov The reaction proceeds via the interaction of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the tetrazine. nih.govresearchgate.net Dienophiles with higher HOMO energies and significant ring strain are generally more reactive.

The most commonly employed dienophiles for tetrazine ligations are trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes. nih.govnih.gov Of these, TCOs exhibit the fastest kinetics due to their high degree of ring strain. rsc.org Norbornenes are less strained and thus react more slowly, while cyclopropenes, despite their strain, often show more moderate reactivity. nih.govnih.gov The steric environment around the double bond also plays a critical role; bulky substituents can hinder the approach of the tetrazine and reduce the reaction rate. nih.gov

Below is a table comparing the second-order rate constants for the reaction of various tetrazines with different classes of dienophiles, illustrating the dramatic influence of the dienophile's structure on the reaction kinetics.

The reaction medium can influence the kinetics of the iEDDA reaction. Protic solvents, particularly water, have been shown to accelerate the reaction. researchgate.net This acceleration is attributed to a combination of factors, including the hydrophobic effect, which forces the reactants together, and the stabilization of the polar transition state through hydrogen bonding with the tetrazine ring. nih.govresearchgate.net For instance, the reaction between 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene (B1233481) is significantly slower in pure methanol (B129727) or THF compared to a methanol/water mixture. nih.gov Studies have also shown that reaction rates can be moderately sensitive to the choice of organic solvent; for example, reactions are often faster in methanol than in acetonitrile (B52724). nih.gov

The effect of pH on the core iEDDA cycloaddition rate is generally considered to be minor. researchgate.net However, the stability of the tetrazine itself can be pH-dependent, with degradation sometimes observed under highly acidic or basic conditions. nih.gov For certain bioorthogonal "click-to-release" strategies that occur after the initial cycloaddition, pH can have a dramatic effect on the subsequent elimination step, with lower pH often leading to faster and more efficient release.

Computational Chemistry and Molecular Dynamics Simulations of Reaction Pathways

Computational methods, especially Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms and predicting the kinetics of iEDDA reactions. nih.govchemrxiv.org These approaches allow for the calculation of the activation energies (ΔG‡) of the rate-limiting cycloaddition step, which correlate well with experimentally observed reaction rates. researchgate.net

According to Frontier Molecular Orbital (FMO) theory, the reaction rate is inversely related to the energy gap between the dienophile's HOMO and the tetrazine's LUMO. nih.govmdpi.com DFT calculations can accurately predict these orbital energies. By introducing electron-withdrawing substituents to the tetrazine core, the LUMO energy is lowered, the HOMO-LUMO gap is reduced, and the reaction rate is increased. mdpi.com Computational screening of large libraries of substituted tetrazines has been used to rapidly identify novel reagents with optimized reactivity. chemrxiv.org

Beyond static DFT calculations, molecular dynamics (MD) simulations have provided deeper insights into the reaction pathway, particularly the steps following the initial cycloaddition. compchemhighlights.orgcomporgchem.com For example, quasiclassical trajectory studies on the reaction of tetrazine with cyclopropene (B1174273) revealed that the subsequent extrusion of N₂ can be influenced by dynamic effects, where specific vibrational modes in the intermediate couple to the reaction coordinate, leading to product ratios that would not be predicted by transition state theory alone. compchemhighlights.orgcomporgchem.com

Stability and Reactivity Profiling in Complex Biological Milieus

For a bioorthogonal reagent to be effective in vivo, it must not only react quickly and selectively with its target but also remain stable and inert to other biological molecules until that reaction occurs. The stability of the tetrazine core is a critical consideration.

The substituents on the tetrazine ring significantly influence its stability. Tetrazines bearing electron-withdrawing groups, while highly reactive, often exhibit lower stability in aqueous physiological media. nih.gov Conversely, electron-donating groups, such as the methyl group in methyltetrazine, enhance stability, making them more suitable for applications requiring longer incubation times. oup.comnih.gov Methyl-terminated tetrazines have demonstrated high stability in buffer and cell media at 37°C. oup.com

However, the electrophilic nature of the tetrazine ring makes it susceptible to degradation via reaction with endogenous nucleophiles, such as thiols (e.g., glutathione), which are present at high concentrations in the cellular environment. nih.gov While highly stable derivatives like methyltetrazine are more resistant to this degradation, it remains a potential off-target reaction pathway that must be considered. oup.comnih.gov The balance between high reactivity towards the dienophile and stability in complex biological environments is a key challenge in the design of tetrazine probes, a trade-off that methyl-substituted tetrazines are designed to address. nih.gov

Investigating the Influence of PEG Linker Length and Flexibility on Conjugation Kinetics

In the compound “Methyltetrazine-amino-PEG9-CH2CH2NHBoc,” the methyltetrazine warhead is connected to the rest of the molecule via a polyethylene (B3416737) glycol (PEG) linker. PEG linkers are widely used in bioconjugation to improve the aqueous solubility and pharmacokinetic properties of molecules. vectorlabs.comnih.gov

The length and flexibility of the PEG linker can indirectly influence the effective conjugation kinetics by controlling the accessibility of the reactive tetrazine moiety. A linker that is too short may lead to steric hindrance, where the molecule to which the reagent is attached shields the tetrazine from its dienophile partner, thereby slowing the reaction rate. A longer, more flexible linker, such as the PEG9 chain, extends the reactive group away from the parent molecule, minimizing steric hindrance and allowing it to react more freely with its target. nih.gov

While the PEG linker itself does not directly participate in the electronic mechanism of the iEDDA reaction, its physical properties are crucial for ensuring the reaction can proceed efficiently, especially when conjugating large biomolecules like proteins or nanoparticles. Studies on ligand-conjugated liposomes have shown that while PEG linker length may not significantly alter cellular uptake kinetics in simple in vitro systems, it can have a substantial impact on targeting ability in vivo, where accessibility and overcoming steric shields are more complex. nih.gov The optimal linker length provides a balance, ensuring the reactive group is accessible without introducing other undesirable properties.

Advanced Applications in Chemical Biology, Diagnostics, and Materials Science

Site-Specific Bioconjugation and Protein Modification

The ability to create specific, stable linkages to biomolecules is a cornerstone of modern chemical biology. Methyltetrazine-amino-PEG9-CH2CH2NHBoc is instrumental in achieving site-specific modifications of proteins and other biomolecules through the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal click chemistry reaction between the tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is exceptionally fast and proceeds efficiently under mild, aqueous conditions, making it ideal for biological systems. broadpharm.com The Boc-protected amine provides a latent functional group that, once deprotected, can be used to attach a wide array of molecules, such as drugs or probes. The PEG9 spacer enhances water solubility and reduces potential immunogenicity of the resulting conjugate. biochempeg.com

Conjugation to Antibodies and Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic drugs. nih.govmdpi.com The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. biochempeg.com this compound is an exemplary building block for constructing such linkers.

The synthesis of an ADC using this compound typically involves a two-part strategy. First, the Boc-protecting group on the linker is removed to expose the primary amine. This amine is then reacted with a cytotoxic payload, often through an activated ester linkage, to form the linker-payload conjugate. Separately, the monoclonal antibody is functionalized with a strained alkene, such as TCO. The final step involves the highly efficient and specific iEDDA reaction between the methyltetrazine group on the linker-payload and the TCO group on the antibody to form the final ADC. medchemexpress.commedchemexpress.com This modular approach allows for the precise, site-specific conjugation of the drug to the antibody, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR). mdpi.com The hydrophilic PEG9 chain can improve the solubility and stability of the ADC and create a protective shield around the payload. biochempeg.com

| Linker Component | Function in ADC | Key Feature |

| Methyltetrazine | Antibody conjugation moiety | Reacts specifically with TCO-modified antibodies via iEDDA click chemistry. |

| PEG9 Spacer | Hydrophilic spacer | Enhances solubility, reduces aggregation, and improves pharmacokinetics. biochempeg.com |

| -CH2CH2NHBoc | Payload attachment point | After deprotection, provides a reactive amine for covalent linkage to the cytotoxic drug. |

Functionalization of Enzymes and Receptors for Activity Probing

Understanding the activity of enzymes and the function of receptors is fundamental to cell biology and drug discovery. This compound can be used to create activity-based probes (ABPs) that allow for the detection and characterization of active enzymes within complex biological mixtures. The strategy involves attaching a reporter molecule (like a fluorophore or biotin) and a reactive group that covalently binds to the active site of a specific enzyme or receptor to the linker.

For instance, a known inhibitor or substrate analog for a target enzyme can be coupled to the deprotected amine of the linker. The methyltetrazine moiety can then be used to attach this functionalized probe to a surface, a bead, or another protein for pull-down experiments or activity assays. In one example of a similar strategy, a probe for proteolytic activity was developed by conjugating a peptide sequence recognized by the enzyme to a quenched fluorophore and an oligonucleotide via a PEG linker. nih.gov This allowed for the immobilization of the probe on a surface for multiplexed activity screening. nih.gov Similarly, this compound can be used to link enzymatic substrates to reporter molecules, enabling the study of enzyme kinetics and localization of activity within cells.

Labeling of Peptides and Oligonucleotides for Proteomic and Genetic Studies

The precise labeling of peptides and oligonucleotides is crucial for their use in proteomics and genomics. The attachment of PEG chains, a process known as PEGylation, is a common strategy to improve the solubility, stability, and pharmacokinetic properties of these biomolecules. nih.govcreative-biogene.com

This compound provides a heterobifunctional tool for this purpose. The Boc-protected amine can be deprotected and activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated linker can then react with a primary amine on a peptide (such as the N-terminus or a lysine (B10760008) side chain) or an amino-modified oligonucleotide. nih.gov The methyltetrazine group on the other end of the PEG linker is then available for subsequent bioorthogonal conjugation to a reporter molecule, a surface for microarray analysis, or another biomolecule for creating complex bioconjugates. This approach allows for the modular and site-specific labeling of peptides and oligonucleotides, facilitating studies of their interactions and functions. creative-biogene.com

Development of Molecular Imaging Probes and Biosensors

Molecular imaging is a powerful tool for visualizing biological processes at the molecular and cellular level in real-time. This compound serves as a key component in the synthesis of sophisticated probes for various imaging modalities, leveraging its bioorthogonal reactivity to achieve high specificity and signal-to-noise ratios.

Fluorescent "Turn-On" Probes for Cellular and Subcellular Imaging

A significant challenge in fluorescence imaging is minimizing background signal from unbound probes. "Turn-on" probes are designed to be non-fluorescent or weakly fluorescent until they react with their target, leading to a substantial increase in fluorescence emission. The methyltetrazine moiety has been ingeniously used as both a bioorthogonal reactant and a fluorescence quencher.

In a common design, a fluorophore, such as a BODIPY (boron-dipyrromethene) dye, is directly conjugated to the methyltetrazine group. nih.govresearchgate.net The close proximity of the tetrazine quenches the fluorescence of the BODIPY dye through mechanisms like through-bond energy transfer (TBET). researchgate.net When this probe reacts with a TCO-modified target molecule via the iEDDA reaction, the tetrazine ring is disrupted, eliminating its quenching effect and "turning on" the fluorescence of the BODIPY dye. researchgate.net This strategy results in exceptionally high signal-to-background ratios. This compound can be used to synthesize such probes by first deprotecting the amine and then coupling it to a suitable fluorophore scaffold. The PEG linker can enhance the probe's solubility in aqueous environments, making it suitable for live-cell imaging. broadpharm.com

| Probe | Quencher | Reaction Partner | Turn-On Ratio (in water) | Reference |

| BODIPY-methyltetrazine | Methyltetrazine | trans-cyclooctenol (TCO) | ~900-fold | nih.gov |

| BODIPY-H-tetrazine | H-tetrazine | trans-cyclooctenol (TCO) | Several hundred-fold | nih.gov |

Radiotracer Synthesis for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

PET and SPECT are highly sensitive nuclear imaging techniques that allow for the non-invasive visualization and quantification of biological processes in vivo. These techniques rely on the administration of radiotracers, which consist of a targeting molecule, a radioactive isotope, and often a linker. The bioorthogonal reaction between tetrazine and TCO is increasingly being used for pretargeted imaging, a strategy that separates the targeting and imaging steps to improve image contrast and reduce radiation dose to the patient.

In a pretargeting approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a much smaller, fast-clearing radiolabeled tetrazine probe is administered. This probe rapidly finds and reacts with the TCO-tagged antibody at the target site, leading to a high concentration of the radioisotope at the desired location. nih.govchemrxiv.org

This compound is an ideal precursor for synthesizing such radiotracers. The Boc-protected amine, once deprotected, can be conjugated to a chelator molecule, such as DOTA or THP. nih.govnih.gov This chelator can then be used to stably incorporate a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for PET imaging or a gamma-emitting radionuclide like Indium-111 (¹¹¹In) for SPECT imaging. nih.govnih.gov The PEG9 linker can improve the pharmacokinetic properties of the radiotracer, leading to faster clearance from non-target tissues. nih.gov

| Isotope | Imaging Modality | Chelator Example | Application Principle | Key Advantage |

| Gallium-68 (⁶⁸Ga) | PET | THP | Pretargeted imaging of TCO-functionalized targets (e.g., liposomes, antibodies). nih.govchemrxiv.org | High sensitivity and quantitative imaging with short-lived isotope. nih.gov |

| Indium-111 (¹¹¹In) | SPECT | DO3A | Immuno-SPECT imaging of TCO-modified antibodies. nih.gov | High tumor-to-background ratios for clear tumor visualization. nih.gov |

Magnetic Resonance Imaging (MRI) Contrast Agent Development

The development of advanced Magnetic Resonance Imaging (MRI) contrast agents is increasingly focused on molecularly targeted and responsive probes to enhance diagnostic specificity. Linkers like this compound are instrumental in the design of modular contrast agents, particularly within a "pretargeting" strategy. nih.govnih.gov This approach separates the targeting and imaging steps to improve the target-to-background signal ratio and reduce the systemic exposure to imaging agents. mdpi.com

In this two-step methodology, a targeting molecule, such as a monoclonal antibody modified with a trans-cyclooctene (TCO) group, is first administered. This conjugate circulates and accumulates at the specific biological target (e.g., a tumor antigen). After unbound antibody has cleared from the bloodstream, a much smaller, fast-clearing imaging probe functionalized with a tetrazine is injected. acs.org This probe rapidly travels through the body, undergoes a bioorthogonal IEDDA reaction with the TCO-tagged antibody at the target site, and concentrates the imaging payload precisely where it is needed. nih.gov

The this compound linker is ideally suited for creating this imaging probe. The synthetic process involves:

Deprotection of the Boc-amine to reveal a primary amine.

Covalent attachment of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the newly available amine.

Complexation of a paramagnetic metal ion, typically Gadolinium(III) (Gd³⁺), within the DOTA cage.

The resulting molecule is a Gd-DOTA-amine-PEG9-methyltetrazine conjugate. The methyltetrazine group serves as the bioorthogonal reactive handle for binding to the pre-targeted TCO-antibody. The PEG9 linker enhances the solubility and biocompatibility of the probe and can influence its pharmacokinetic profile. nih.gov This modular assembly allows for the creation of highly specific MRI contrast agents whose imaging properties are localized directly to tissues of interest, offering a significant improvement over non-targeted agents. researchgate.net

Engineering of Novel Biomaterials and Surface Functionalization

The precise control over the chemical and physical properties of biomaterials is essential for their function. This compound serves as a versatile tool for the bioorthogonal functionalization of materials, enabling the introduction of specific functionalities onto hydrogel scaffolds and biosensor surfaces without disrupting the bulk properties of the material.

Hydrogel Formation and Modification for Tissue Engineering Scaffolds

Hydrogels are widely used as three-dimensional scaffolds in tissue engineering due to their high water content and tissue-like mechanical properties. The functionalization of these scaffolds with bioactive molecules is crucial for directing cell behavior. Tetrazine-alkene click chemistry is a powerful method for crosslinking and modifying hydrogels under cytocompatible conditions. acs.orgresearchgate.net While multi-arm PEG-tetrazine molecules are typically used for de novo hydrogel crosslinking with polymers functionalized with norbornene or TCO, nih.govnih.gov the linear this compound linker is ideal for post-fabrication modification.

A pre-formed hydrogel containing an excess of reactive dienophiles (e.g., norbornene-functionalized hyaluronic acid or alginate) can be immersed in a solution containing the linker. harvard.edumdpi.com The methyltetrazine moiety of the linker will covalently and specifically react with the norbornene groups within the hydrogel matrix. nih.gov Subsequently, the Boc-protected amine at the other end of the now-tethered linker can be deprotected and used as an attachment point for biologically active molecules, such as:

Cell adhesion peptides (e.g., RGD).

Growth factors.

Enzymes.

This strategy allows for the creation of hydrogels with precisely controlled densities of bioactive signals, transforming an inert scaffold into a cell-instructive microenvironment. Research has shown that the crosslinking chemistry itself can significantly impact the physical properties of the hydrogel. For instance, a comparison between PEG hydrogels crosslinked with tetrazine-norbornene chemistry versus traditional thiol-ene chemistry revealed a substantial increase in storage modulus for the tetrazine-crosslinked gels, attributed to secondary interactions between the cycloaddition products. nih.gov

Table 1: Comparison of PEG Hydrogel Properties Based on Crosslinking Chemistry

| Crosslinking Chemistry | Precursor 1 | Precursor 2 | Resulting Storage Modulus (G') | Key Finding | Reference |

| Thiol-Ene | PEG-tetra-thiol | PEG-di-norbornene | ~2 kPa | Standard mechanical properties. | nih.gov |

| Tetrazine-Norbornene | PEG-tetra-tetrazine | PEG-di-norbornene | ~12 kPa | ~6-fold increase in stiffness due to secondary interactions. | nih.gov |

Surface Immobilization for Biosensing Platforms and Diagnostics

The performance of biosensors relies heavily on the controlled and stable immobilization of capture molecules (e.g., antibodies, aptamers) onto the sensor surface. nih.gov Bioorthogonal tetrazine ligation offers a method for covalent and site-specific immobilization, which can enhance sensor sensitivity and reduce non-specific binding compared to passive adsorption. researchgate.net

The this compound linker can be used to prepare a "tetrazine-activated" surface. The process involves coupling the amine end of the linker (after Boc deprotection) to a pre-functionalized sensor surface, such as a gold chip or silica (B1680970) wafer modified with a self-assembled monolayer (SAM) of carboxylic acids or NHS esters. kuleuven.be This creates a surface decorated with outwardly projecting methyltetrazine groups.

A capture molecule, which has been separately modified with a TCO or norbornene group, is then introduced. It "clicks" onto the surface in a specific orientation, driven by the highly selective IEDDA reaction. nih.gov The hydrophilic PEG9 spacer serves to extend the capture molecule away from the surface, improving its accessibility to target analytes in solution and minimizing surface-induced denaturation. cnr.it Studies have demonstrated that this covalent immobilization strategy can significantly improve the limit of detection (LOD) in diagnostic assays like ELISA by increasing the density of active capture antibodies on the surface. researchgate.net

Development of Advanced Polymer Conjugates and Nanomaterials

The synthesis of multifunctional polymers and nanomaterials is a rapidly advancing field. The ability to conjugate different molecules—such as drugs, targeting ligands, and imaging agents—to a single scaffold requires highly efficient and orthogonal chemical reactions. The this compound linker provides a modular building block for this purpose. db-thueringen.de

For example, the linker can be used to functionalize a polymer backbone or the surface of a pre-formed nanoparticle (e.g., a gold nanoparticle or carbon nanotube). researchgate.net The amine group can be used for the initial attachment to the polymer or nanomaterial. The tetrazine group then serves as a versatile bioorthogonal handle for the subsequent attachment of a TCO-modified payload. researchgate.net This approach allows for the stepwise construction of complex, multifunctional systems. For instance, a nanoparticle could first be functionalized with the linker, followed by clicking on a TCO-modified drug molecule, and then a separate TCO-modified targeting ligand. This modularity is a key advantage over synthetic methods that attempt to incorporate all functionalities in a single, complex step. nih.gov

Modular Systems for Targeted Molecular Delivery

Effective delivery of therapeutic and diagnostic agents to specific cells or tissues is a major goal of nanomedicine. The use of bioorthogonal chemistry with linkers like this compound allows for the design of highly modular and targeted delivery systems.

Design of Targeted Nanoparticle and Liposome (B1194612) Systems

Liposomes and polymeric nanoparticles are leading platforms for drug delivery due to their ability to encapsulate therapeutic payloads and alter their pharmacokinetic profiles. nih.govnih.gov A pretargeting strategy, similar to that used in MRI, can be applied to nanoparticle-based therapy to enhance payload concentration at the target site.

In this scheme, a TCO-functionalized nanoparticle or liposome is first administered. mdpi.com These nanocarriers are designed to accumulate in target tissues, such as tumors, through passive mechanisms like the Enhanced Permeability and Retention (EPR) effect. After accumulation and clearance of the nanocarriers from circulation, a tetrazine-modified molecule is administered. nih.gov

The this compound linker is used to construct this second component. The amine terminus is conjugated to a therapeutic drug or a diagnostic probe, creating a tetrazine-payload conjugate. This conjugate is typically small, allowing for rapid distribution throughout the body and efficient clearance, which minimizes off-target toxicity. Upon encountering the TCO-nanoparticles localized at the target site, it undergoes a rapid click reaction, effectively "arming" the nanoparticle with its payload in situ. This strategy spatially and temporally separates the delivery of the carrier from the activation of the payload, offering a sophisticated mechanism for controlled molecular delivery. db-thueringen.de

Strategies for Stimuli-Responsive Release Systems

The unique reactivity of the tetrazine moiety within this compound is central to its application in stimuli-responsive release systems. These systems are designed to release a therapeutic agent or imaging probe in response to a specific trigger, offering precise spatial and temporal control. The primary strategy involves the bioorthogonal "click-to-release" reaction, where the stimulus is the introduction of a reaction partner, typically a strained alkene like trans-cyclooctene (TCO).

This approach allows for the development of prodrugs that remain inactive until they encounter the tetrazine-bearing molecule. The inverse electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and TCO is not only rapid and highly selective but also can be engineered to trigger the cleavage of a nearby labile bond, liberating the active molecule. mdpi.comnih.govresearchgate.net For instance, a drug can be linked to a TCO moiety through a self-immolative linker. This entire construct remains stable and inert in the biological environment. Upon administration of a molecule like this compound (after deprotection of the Boc group and conjugation to a delivery vehicle), the tetrazine reacts with the TCO, initiating a cascade of electronic rearrangements within the linker that results in the release of the drug. researchgate.netnih.gov

Researchers have developed various linker strategies to control the release kinetics and efficiency. The choice of the self-immolative linker and its attachment point relative to the TCO can influence the speed and yield of the payload release. researchgate.netchemrxiv.org This external, chemical stimulus provides a high degree of control, as the release is only initiated upon administration of the tetrazine component. nih.gov

Furthermore, this bioorthogonal release mechanism can be combined with other stimuli to create multi-responsive systems. For example, a TCO-linked drug could be attached to a nanoparticle or antibody via a pH-sensitive linker. mdpi.com In the acidic microenvironment of a tumor, the TCO-drug conjugate would be cleaved from its carrier, but the drug itself would remain inactive. A subsequent, systemic administration of a tetrazine-based activator would then react with the released TCO-drug, triggering the final release of the active therapeutic agent specifically at the tumor site. This dual-stimulus approach enhances the specificity of drug delivery, minimizing off-target effects. mdpi.com

Below is a table summarizing different stimuli and corresponding release mechanisms involving tetrazine-based linkers.

| Stimulus | Mechanism | Key Feature | Representative Application |

| Exogenous Chemical Trigger (Tetrazine or TCO) | Bioorthogonal "Click-to-Release" (IEDDA Reaction) | High spatiotemporal control; release is on-demand. mdpi.comresearchgate.net | Activation of a TCO-prodrug by a systemically administered tetrazine-PEG conjugate. researchgate.net |

| pH (e.g., acidic tumor microenvironment) | Cleavage of a pH-sensitive linker (e.g., hydrazone) to release a TCO-caged drug. | Exploits physiological differences between target and healthy tissue. mdpi.com | Release of a TCO-Doxorubicin prodrug from an antibody in an acidic environment, prior to tetrazine activation. mdpi.com |

| Enzymes (e.g., overexpressed in tumors) | Enzymatic cleavage of a substrate linker to expose a reactive TCO or tetrazine group. | High biological specificity. | An enzyme removes a masking group, allowing a subsequent bioorthogonal release reaction to proceed. |

Integration in Multi-Modal Research Approaches and Complex Systems

The versatile nature of this compound, combining a bioorthogonal handle (methyltetrazine), a biocompatible spacer (PEG9), and a versatile conjugation point (the protected amine), makes it an ideal component for integration into multi-modal and complex biological systems. axispharm.com Its primary role is to serve as a linker for assembling sophisticated constructs used in advanced research areas like theranostics, which combines therapeutic and diagnostic capabilities in a single agent. mdpi.commdpi.com

A prominent application is in pretargeted multi-modal imaging. rsc.orgacs.orgfrontiersin.org In this strategy, a targeting molecule, such as an antibody modified with a trans-cyclooctene (TCO) group, is administered first. This antibody is allowed to accumulate at its target site (e.g., a tumor) while the excess clears from circulation. Subsequently, a smaller, fast-clearing imaging agent conjugated to a tetrazine is administered. The tetrazine rapidly "clicks" with the TCO-modified antibody at the target site, leading to a high-contrast image. acs.orgnih.gov

This compound is perfectly suited for creating these small imaging agents. The terminal amine (after Boc deprotection) can be conjugated to various imaging moieties, including:

Chelators for Radiometals: For nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). rsc.orgnih.gov

Fluorophores: For optical or fluorescence imaging. nih.gov

This allows for the creation of single probes that can be used for multiple imaging techniques. For example, a scaffold containing a chelator for a PET isotope (like Gallium-68) and a fluorophore can be linked to the tetrazine. nih.gov This dual-modality probe enables researchers to use PET for deep-tissue, quantitative imaging and fluorescence microscopy for high-resolution analysis of the same biological target. researchgate.net The PEG9 linker in the compound enhances the solubility and improves the pharmacokinetics of these imaging agents, promoting rapid clearance and reducing background signal. mcmaster.ca

Beyond imaging, this compound facilitates the construction of complex therapeutic systems. It can be used to attach drugs to targeting vectors like antibodies, creating antibody-drug conjugates (ADCs). In more complex systems, it can be incorporated into the surface of nanoparticles, liposomes, or polymers. researchgate.netresearchgate.net These nanocarriers can be engineered to be multi-modal by co-loading them with therapeutic agents and diagnostic probes. The tetrazine on the surface allows for further functionalization, such as attaching targeting ligands or "stealth" molecules to improve circulation time.

The table below illustrates the integration of tetrazine-PEG linkers in multi-modal systems.

| System Type | Modality 1 (Diagnostic) | Modality 2 (Diagnostic/Therapeutic) | Role of Tetrazine-PEG Linker |

| Pretargeted Theranostic Antibody | PET Imaging (e.g., 64Cu, 68Ga, 18F) rsc.orgacs.orgfrontiersin.org | Targeted Radionuclide Therapy (e.g., 225Ac) nih.gov | Links the imaging/therapeutic radionuclide to the pre-targeted TCO-antibody in vivo. |

| Multi-modal Nanoparticle | Magnetic Resonance Imaging (MRI) | Drug Delivery (e.g., Doxorubicin) mdpi.com | Surface functionalization for targeting or attaching additional payloads. |

| Dual Imaging Probe | PET/SPECT Imaging nih.gov | Fluorescence Imaging nih.gov | Covalently links a chelator and a fluorophore into a single, injectable probe for pretargeting. |

| Click-Cleavable ADC | Not inherently diagnostic | Targeted Chemotherapy researchgate.netchemrxiv.org | Part of the triggerable system that releases the drug upon reaction with a TCO activator. |

The integration of this compound into these complex platforms underscores its significance in developing next-generation tools for chemical biology, diagnostics, and materials science, enabling sophisticated strategies for studying and treating diseases.

Analytical and Characterization Methodologies for Methyltetrazine Amino Peg9 Ch2ch2nhboc and Its Conjugates

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are fundamental to confirming the covalent structure of Methyltetrazine-amino-PEG9-CH2CH2NHBoc. These techniques provide detailed information about the molecular framework, the presence of specific functional groups, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise arrangement of atoms and the connectivity between different molecular fragments can be established.

In a typical ¹H NMR spectrum, distinct signals corresponding to each part of the molecule are expected. nih.gov The methyl group on the tetrazine ring would appear as a singlet, while the aromatic protons of the tetrazine would also produce characteristic signals. The extensive polyethylene (B3416737) glycol (PEG) chain presents a prominent signal, typically a complex multiplet around 3.6 ppm, resulting from the repeating -OCH₂CH₂- units. researchgate.netresearchgate.net The protons of the ethylamino-Boc moiety at the other end of the PEG chain would also give rise to specific, identifiable peaks. The large signal from the PEG backbone can sometimes obscure adjacent signals, but careful analysis and integration can confirm the structure. nih.gov

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This includes the carbons of the tetrazine ring, the repeating PEG units, and the carbonyl and tert-butyl carbons of the Boc (tert-butyloxycarbonyl) protecting group.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively establish the connectivity of the molecular structure. nih.gov

COSY experiments reveal proton-proton couplings, confirming, for example, the connection between the CH₂ groups within the ethylamino moiety.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of signals in both ¹H and ¹³C spectra. youtube.com

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the linkages between the methyltetrazine ring, the PEG9 chain, and the terminal protected amine group. nih.gov

| Molecular Fragment | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Boc Group | -C(CH₃)₃ | ~1.44 | Singlet |

| Methyltetrazine | -CH₃ | ~3.2-3.5 | Singlet |

| Ethylamino Linker | -CH₂-NHBoc | ~3.35 | Multiplet |

| Ethylamino Linker | -PEG-O-CH₂- | ~3.55 | Multiplet |

| PEG9 Backbone | -O-CH₂-CH₂-O- | ~3.65 | Multiplet |

| Boc Group | -NH- | ~5.0 | Broad Singlet |

| Tetrazine Ring | Aromatic CH | ~7.5-8.5 | Multiplet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

UV-Vis spectroscopy is particularly useful for characterizing the tetrazine moiety. Tetrazines exhibit a characteristic n–π* electronic transition that results in a visible color and a distinct absorption band in the visible region, typically between 520 and 540 nm. nih.govnih.gov A second, more intense π–π* transition occurs in the UV region. chemsoc.org.cn The absorption in the visible spectrum is highly valuable as it allows for the straightforward quantification of the tetrazine concentration and can be used to monitor the progress of conjugation reactions, as the color disappears upon reaction with a dienophile like a trans-cyclooctene (B1233481) (TCO). chemrxiv.org

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether stretch of the PEG backbone, the N-H stretch and bend of the carbamate (B1207046), and the strong C=O stretch of the Boc protecting group.

| Technique | Functional Group / Moiety | Expected Absorption |

|---|---|---|

| UV-Vis | Tetrazine (n–π) | ~520-540 nm |

| Tetrazine (π–π) | ~280-300 nm | |

| IR | N-H Stretch (Carbamate) | ~3300 cm⁻¹ |

| C=O Stretch (Carbamate) | ~1690 cm⁻¹ | |

| C-O-C Stretch (PEG) | ~1100 cm⁻¹ |

Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for analyzing the products of its conjugation reactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the parent molecule. This allows for the determination of the elemental composition and serves as a definitive confirmation of the compound's identity and purity. The experimentally measured mass is compared to the calculated theoretical mass, with a very low margin of error (typically < 5 ppm), validating the molecular formula.

LC-MS and MALDI-MS for Conjugate Analysis

When this compound is conjugated to biomolecules such as proteins or peptides, the resulting products are often heterogeneous. Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are powerful tools for characterizing these complex mixtures.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ingenieria-analitica.comnih.gov This is particularly useful for analyzing the products of a conjugation reaction, as it can separate the desired conjugate from unreacted protein, excess linker, and other byproducts. enovatia.com The mass spectrometer then provides the molecular weight of each separated component.

MALDI-MS , particularly MALDI-Time-of-Flight (TOF), is well-suited for the analysis of large biomolecules like PEGylated proteins. nih.govcovalx.com It can determine the average molecular weight of the conjugate and reveal the distribution of species, showing, for example, whether a protein has been modified with one, two, or more linker molecules (the degree of PEGylation). researchgate.net This is observed as a series of peaks, each separated by the mass of the attached Methyltetrazine-PEG9-linker. acs.org

| Species | Description | Expected Mass (Da) |

|---|---|---|

| Unmodified Protein | Starting protein material | 25,000 |

| Mono-conjugated Protein | Protein + 1 linker molecule | ~25,745 |

| Di-conjugated Protein | Protein + 2 linker molecules | ~26,490 |

Note: Mass of the linker (~745 Da) is added to the protein mass. The Boc group is typically removed before or during conjugation to a biomolecule's amine.

Chromatographic Separations for Purification and Purity Analysis

Chromatography is essential for both the purification of this compound after synthesis and for the isolation and purity analysis of its bioconjugates. researchgate.net

For the parent small molecule, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purification and purity assessment. The compound is separated based on its hydrophobicity, allowing for the removal of more polar or less polar impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

The purification of bioconjugates is more complex due to the potential mixture of products. nih.gov Several chromatographic techniques are often used in sequence:

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is highly effective for removing unreacted, low-molecular-weight tetrazine linkers from the much larger protein conjugate.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. Since PEGylation can alter the hydrophobicity of a protein, HIC can serve as an effective purification method, often complementary to IEX. nih.gov

High-Performance Liquid Chromatography (HPLC) (Reverse-Phase, Size-Exclusion)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of PEGylated linkers and their bioconjugates. Two primary modes, Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), are used to assess purity, stability, and the extent of conjugation.

Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. For this compound, RP-HPLC is used to assess the purity of the linker itself. After conjugation to a biomolecule, such as an antibody, RP-HPLC can separate conjugated, partially conjugated, and unconjugated species. The addition of the hydrophobic tetrazine and the Boc-protected amine, balanced by the hydrophilic PEG9 chain, gives the molecule a distinct chromatographic profile. cellmosaic.comnih.gov The retention time of a PEGylated peptide in RP-HPLC is influenced by the hydrophobicity of the peptide as well as the dispersity of the attached PEG chain. nih.gov For bioconjugates, the increased hydrophobicity from the linker-payload combination typically results in a longer retention time compared to the unmodified biomolecule.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. wikipedia.org It is a critical method for characterizing bioconjugates, particularly antibody-drug conjugates (ADCs). lcms.czsepscience.com SEC is employed to detect and quantify high-molecular-weight species, such as aggregates, which can form during conjugation or storage. tosohbioscience.com It can also separate the monomeric conjugate from fragments or unconjugated components. ymcamerica.com The mobile phase in SEC is typically a physiological buffer to maintain the native structure of the protein. lcms.cz However, for analysis by mass spectrometry (SEC-MS), volatile buffers are required. lcms.cz

| Parameter | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |

|---|---|---|

| Principle | Separation based on hydrophobicity | Separation based on hydrodynamic size |

| Stationary Phase | Hydrophobic (e.g., C18, C8, C4) cellmosaic.com | Porous particles with controlled pore sizes (e.g., silica (B1680970) diol) ymcamerica.com |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) with additives like TFA researchgate.net | Aqueous physiological buffer (e.g., PBS) or MS-compatible buffer (e.g., ammonium (B1175870) acetate) lcms.cz |

| Primary Application | Purity assessment of linker, quantification of drug-to-antibody ratio (DAR) | Quantification of monomer, aggregates, and fragments tosohbioscience.com |

| Key Information | Retention time shifts indicate modification; peak area relates to quantity and purity nih.gov | Elution volume correlates with molecular size; detects high and low molecular weight species sepscience.com |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC) is a subset of size-exclusion chromatography used specifically for determining the molecular weight distribution of polymers. wikipedia.org While the "PEG9" in this compound denotes a discrete, monodisperse chain with exactly nine ethylene (B1197577) glycol units, GPC is the foundational technique for characterizing the polydisperse PEG raw materials from which such discrete linkers are synthesized. lcms.cz

GPC is crucial for assessing the molecular weight averages (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of PEG polymers. lcms.czchemeducator.org A PDI value of 1.0 indicates a perfectly monodisperse sample. For PEGylated biotherapeutics, using a linker with a low PDI is critical, as variability in PEG chain length can lead to a heterogeneous final product with variable pharmacokinetic properties. researchgate.net GPC analysis of PEG often uses a mobile phase like water or buffer and employs a refractive index detector (RID) for quantification. wayeal-instrument.com

| Parameter | Description | Relevance to Methyltetrazine-PEG9 Linker |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | Average molecular weight where larger molecules contribute more significantly. | Confirms the overall size of the PEG starting material. |

| Number-Average Molecular Weight (Mn) | Average molecular weight based on the total number of polymer chains. | Provides another measure of the average polymer size. |

| Polydispersity Index (PDI) | Ratio of Mw/Mn, indicating the breadth of the molecular weight distribution. chromatographyonline.com | A key quality attribute. For discrete PEG9, the ideal PDI is 1.0. GPC ensures the PEG raw material is of sufficient quality. |

| Typical Conditions | Aqueous mobile phase (e.g., phosphate (B84403) buffer), columns with a defined resolving range (e.g., up to 10 million g/mol), and a Refractive Index Detector (RID). lcms.czresearchgate.net | Ensures accurate characterization of the hydrophilic PEG polymer. |

Advanced Bioanalytical Assays for Functional Validation of Bioconjugates

After successful conjugation of the Methyltetrazine-amino-PEG9 linker to a biomolecule, a suite of advanced assays is required to confirm the conjugation site, assess biological activity, and validate its function in a relevant context.

Peptide Mapping and Proteolytic Digestion for Conjugation Site Determination

Peptide mapping is the gold standard for identifying the precise location of a modification on a protein, such as the attachment site of the Methyltetrazine-PEG9 linker. researchgate.netchromatographyonline.com The process involves the enzymatic digestion of the bioconjugate into smaller peptides, typically using a protease like trypsin, which cleaves specifically at lysine (B10760008) and arginine residues. emerypharma.compromega.com

The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Conjugated peptides will have a mass increase corresponding to the mass of the linker attached. These modified peptides often exhibit increased retention times in RP-HPLC due to the hydrophobicity of the tetrazine moiety. chromatographyonline.com By analyzing the MS/MS fragmentation spectra, the exact amino acid residue (e.g., a specific lysine) that has been modified can be pinpointed. sterlingpharmasolutions.com This technique is essential for ensuring batch-to-batch consistency and understanding structure-activity relationships. thermofisher.com

Immunoblotting and Flow Cytometry for Cellular Labeling Efficiency

When the bioconjugate is designed to target cells, its ability to bind to and label these cells must be quantified.

Immunoblotting (Western Blotting) can be used to confirm the specific labeling of a target protein on the cell surface or within a cell lysate. bio-rad-antibodies.com In a typical workflow, cells are incubated with the bioconjugate. After cell lysis, proteins are separated by gel electrophoresis, transferred to a membrane, and probed. bio-rad.com If the bioconjugate's biomolecule component (e.g., an antibody) can be detected by a secondary antibody, the presence of a band at the expected molecular weight of the target protein-conjugate complex confirms successful labeling. This method can provide qualitative or semi-quantitative data on labeling efficiency. nih.gov

Flow Cytometry offers a powerful, quantitative method for assessing the binding and labeling efficiency of a bioconjugate on a cell-by-cell basis. Cells expressing the target of interest are incubated with the bioconjugate, which may either be directly fluorescent or detected by a fluorescently labeled secondary reagent. researchgate.net The instrument measures the fluorescence intensity of individual cells, allowing for the determination of key parameters like the percentage of labeled cells and the mean fluorescence intensity (MFI), which correlates with the number of binding sites. nih.govresearchgate.net This data is crucial for calculating binding affinity (Kd) and confirming that the conjugation process does not impair the biological recognition function of the parent molecule. researchgate.net

| Technique | Principle | Information Obtained | Example Finding |

|---|---|---|---|

| Peptide Mapping | Enzymatic digestion followed by LC-MS/MS analysis of peptides. emerypharma.com | Precise amino acid conjugation site(s) and site occupancy. researchgate.net | MS/MS data confirms the Methyltetrazine-PEG9 linker is attached to Lysine-248 on the antibody heavy chain. researchgate.net |

| Immunoblotting | Separation of proteins by size, transfer to a membrane, and detection with antibodies. bio-rad-antibodies.com | Confirmation of specific protein labeling within a complex mixture (cell lysate). | A band shift is observed for the target receptor in cells treated with the conjugate, confirming covalent labeling. |

| Flow Cytometry | Measurement of fluorescence from individual cells as they pass through a laser. | Quantification of cell surface binding, binding affinity (Kd), and percentage of labeled cells. nih.gov | Treatment with the conjugate results in a 95% positive cell population with a mean fluorescence intensity 100-fold above background. |

Quality Control and Impurity Profiling

Rigorous quality control (QC) is essential to ensure the safety and efficacy of bioconjugate reagents. youtube.com For this compound, this involves comprehensive impurity profiling of the final product and any intermediates. enovatia.com Impurities can arise from the synthesis of the tetrazine ring, the PEG linker, or during the coupling and purification steps. nih.gov

Potential impurities include:

Starting materials and reagents: Unreacted nitriles or hydrazines from the tetrazine synthesis. researchgate.net

Synthesis byproducts: Symmetrically substituted tetrazines or incompletely formed tetrazine rings (e.g., dihydrotetrazine intermediates). udel.edu

PEG-related impurities: PEGs of incorrect chain length (e.g., PEG8, PEG10) if the starting material is not perfectly monodisperse.

Degradation products: Hydrolysis of the tetrazine ring, particularly in aqueous solutions, can lead to loss of reactivity. nih.gov

Analytical methods such as HPLC and LC-MS are used to detect, identify, and quantify these impurities. Establishing specifications for the purity of the linker and defining acceptable limits for each identified impurity are critical components of the QC process. enovatia.com

Future Directions and Challenges in Methyltetrazine Amino Peg9 Ch2ch2nhboc Research

Expansion of Reactivity and Orthogonality with Novel Bioorthogonal Handles

The versatility of Methyltetrazine-amino-PEG9-CH2CH2NHBoc is intrinsically linked to the diversity of its reaction partners. While trans-cyclooctenes (TCOs) are the most common dienophiles for tetrazine ligations due to their high reaction rates, ongoing research is focused on developing and utilizing a wider array of bioorthogonal handles to expand the scope and orthogonality of these reactions. mdpi.comnih.gov

Future research will likely focus on the systematic evaluation of this compound with a variety of next-generation dienophiles. These include, but are not limited to:

Cyclopropenes: These small, strained alkenes offer the advantage of minimal steric hindrance, which can be beneficial when labeling sterically congested environments. nih.gov

Norbornenes: While generally less reactive than TCOs, norbornene derivatives can be fine-tuned for specific applications and have been successfully used in live-cell imaging. mdpi.com

Isonitriles: The [4+1] cycloaddition between tetrazines and isonitriles presents a mechanistically distinct bioorthogonal reaction, offering true orthogonality to the more common [4+2] cycloadditions. nih.govgoogle.com This opens the door for simultaneous, multi-target labeling experiments.

Vinylboronic acids (VBAs): These dienophiles exhibit tunable reactivity with tetrazines, with the reaction rate being influenced by the electronic properties of the tetrazine partner. nih.gov

The development of these novel handles presents both opportunities and challenges. A key challenge is to achieve true orthogonality, where multiple bioorthogonal pairs react selectively with their partners without any cross-reactivity. nih.gov For a compound like this compound, this means characterizing its reaction kinetics and selectivity with a broad panel of these emerging dienophiles. The data generated from such studies will be crucial for designing sophisticated multi-component labeling experiments in living systems.

| Bioorthogonal Handle | Reaction Type with Tetrazine | Key Advantages | Potential Challenges |

| trans-Cyclooctenes (TCOs) | iEDDA [4+2] Cycloaddition | Extremely fast kinetics, high stability | Potential for some cross-reactivity with other strained systems |

| Cyclopropenes | iEDDA [4+2] Cycloaddition | Small size, minimal steric hindrance | Generally lower reactivity than TCOs |

| Norbornenes | iEDDA [4+2] Cycloaddition | Tunable reactivity, established use in imaging | Slower kinetics compared to TCOs |

| Isonitriles | [4+1] Cycloaddition | Mechanistically distinct, enables true orthogonality | Can have slower kinetics, stability of the linkage can vary |

| Vinylboronic Acids (VBAs) | iEDDA [4+2] Cycloaddition | Tunable reactivity based on tetrazine electronics | Requires specific tetrazine structures for optimal performance |

Development of High-Throughput Synthesis and Screening Platforms

The exploration of the full potential of this compound and its analogues is currently limited by the laborious nature of their synthesis and the characterization of their reaction kinetics with various partners. The development of high-throughput synthesis and screening platforms is therefore a critical future direction.

High-Throughput Synthesis:

Current synthetic routes to asymmetrically substituted tetrazines can be complex and low-yielding. sinopeg.com Future efforts will likely focus on:

Solid-Phase Synthesis: This approach, which has been successfully applied to other classes of molecules, could enable the rapid and automated synthesis of libraries of tetrazine derivatives with diverse functionalities. acs.org

Catalytic Methods: The development of novel catalysts for tetrazine synthesis could improve yields and expand the scope of accessible structures. sinopeg.comresearchgate.net

Modular "Click" Approaches: The use of modular ligation strategies, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to assemble complex tetrazine probes from simpler building blocks is a promising avenue for creating diverse molecular libraries. researchgate.netaxispharm.com

High-Throughput Screening:

Once libraries of tetrazine derivatives are synthesized, high-throughput methods are needed to screen their reactivity and stability. This will involve:

Computational Screening: In silico methods can be used to predict the reaction barriers and kinetics of tetrazine-dienophile pairs, allowing for the rapid identification of promising candidates for experimental validation. nih.gov

Microplate-Based Assays: Fluorescence or absorbance-based assays in a microplate format can be used to screen the reaction kinetics of large numbers of tetrazine-dienophile pairs in parallel.

Mass Spectrometry-Based Platforms: Techniques like Self-Assembled Monolayer Desorption Ionization Mass Spectrometry (SAMDI-MS) offer a label-free, high-throughput method for characterizing bioorthogonal reactions. nih.gov

These high-throughput platforms will accelerate the discovery of novel tetrazine-based probes with optimized properties for specific biological applications, moving beyond a one-size-fits-all approach.

Strategies for Enhanced Biocompatibility and Reduced Immunogenicity of Conjugates

While the PEG9 linker in this compound is intended to enhance biocompatibility, the potential for immunogenicity of the entire conjugate, especially when attached to larger biomolecules like proteins or nanoparticles, remains a concern. The immune system can recognize both the PEG polymer and the modified biomolecule as foreign, leading to the production of anti-drug antibodies (ADAs). mdpi.comsinopeg.com

Future strategies to address this challenge will focus on several key areas:

Optimizing PEGylation: The length, branching, and density of PEG chains can all influence the immunogenicity of a conjugate. tandfonline.com Systematic studies are needed to determine the optimal PEGylation strategy for minimizing immune recognition of conjugates formed with this compound.

Epitope Masking: The PEG linker can sterically hinder the binding of antibodies to immunogenic epitopes on the surface of the conjugated biomolecule. nih.gov Rational design of the conjugation site, facilitated by the terminal amine of the subject compound, can maximize this shielding effect.

Induction of Immune Tolerance: Co-administration of the bioconjugate with immunosuppressive agents, or the development of tolerogenic formulations, could help to prevent the formation of ADAs. nih.gov

Understanding the Protein Corona: When introduced into a biological fluid, nanoparticles and other bioconjugates become coated with a layer of proteins known as the "protein corona." This corona can influence the biocompatibility and immunogenicity of the conjugate. nih.govacs.orgnih.gov Future research will need to characterize the protein corona formed on conjugates of this compound and understand its impact on their in vivo fate.

| Strategy | Mechanism | Desired Outcome |

| Optimizing PEGylation | Altering the physicochemical properties of the conjugate. | Reduced recognition by the immune system. |

| Epitope Masking | Steric shielding of immunogenic sites on the biomolecule. | Prevention of antibody binding. |

| Immune Tolerance Induction | Modulation of the host immune response. | Suppression of anti-drug antibody formation. |

| Protein Corona Engineering | Controlling the composition of the adsorbed protein layer. | Enhanced biocompatibility and reduced clearance. |

Applications in Live Organism Research and Translational Studies (pre-clinical stage)

The excellent biocompatibility and fast reaction kinetics of the tetrazine ligation make it an ideal tool for applications in living organisms. The use of this compound in this context is poised for significant growth, particularly in the pre-clinical setting.

Future applications in this area will likely include:

Pretargeted Imaging and Therapy: In this two-step approach, a biomolecule functionalized with a dienophile is first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-bearing imaging agent or therapeutic payload, such as one derived from this compound, is administered. This strategy can significantly improve the target-to-background ratio in imaging and reduce off-target toxicity in therapy. nih.gov

In Vivo Drug Activation: "Click-to-release" strategies, where the tetrazine ligation triggers the release of a caged therapeutic agent, offer precise spatiotemporal control over drug activity. nih.govchemrxiv.org

Tracking Cell Trafficking and Fate: By labeling cells with a dienophile, their migration and fate in a living organism can be tracked over time by administering a tetrazine-functionalized imaging probe.